(2-Bromo-3-iodophenyl)methanamine
Description
Synthetic Routes
A plausible and common strategy for the synthesis of (2-Bromo-3-iodophenyl)methanamine involves the reduction of the corresponding nitrile, 2-bromo-3-iodobenzonitrile. This transformation can be achieved using various reducing agents. A patent for a structurally similar compound, 2-fluoro-3-bromo-benzylamine, details the use of borane (B79455) dimethyl sulfide (B99878) (BMS) complex for the reduction of the nitrile precursor. google.com This suggests that a similar approach could be employed for the synthesis of this compound.
Alternatively, another general method for preparing halogenated primary amines is through the hydrogenation of a halogenated oxime. google.com This would involve the initial formation of an oxime from 2-bromo-3-iodobenzaldehyde, followed by catalytic hydrogenation to yield the desired benzylamine (B48309).
Purification Methods
Following its synthesis, this compound would typically be purified using standard laboratory techniques. These methods would likely include extraction, followed by column chromatography over silica (B1680970) gel to isolate the compound from reaction byproducts and unreacted starting materials. The choice of eluent for chromatography would be determined based on the polarity of the compound.
Spectroscopic Data
While commercial suppliers indicate the availability of spectroscopic data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound, specific data sets are not widely published. openmedicinalchemistryjournal.combldpharm.com However, based on the structure, the expected 1H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic CH2 group, and the NH2 protons. The 13C NMR spectrum would display distinct peaks for each of the seven carbon atoms in the molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-3-iodophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNGIIOXHMNDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
–h Carbamation Followed by Deprotection
C(sp³
The direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis. Copper-catalyzed carbamation of benzylic C(sp³)–H bonds offers a direct route to protected primary benzylic amines. thieme.de In a hypothetical application to (2-bromo-3-iodophenyl)methanamine, the starting material would likely be 1-bromo-2-iodo-3-methylbenzene.
The reaction would proceed via a copper-catalyzed process, potentially using a Boc-protected amine source, to yield a Boc-protected this compound. This intermediate could then be deprotected under mild acidic conditions to afford the final product. This method avoids the often harsh conditions required for traditional amination methods. thieme.de
Decarboxylative Transformations of Ortho-Quinone Methides
Ortho-quinone methides (o-QMs) are highly reactive intermediates that can be trapped by various nucleophiles. acs.orgnih.gov The generation of o-QMs can be achieved through various methods, including the decarboxylation of β-keto acids. organic-chemistry.org
In a hypothetical scenario, an appropriately substituted ortho-hydroxybenzyl derivative could be used to generate an o-QM. The primary amine of this compound could then act as a nucleophile, attacking the exocyclic methylene (B1212753) of the o-QM. This would result in the formation of a new carbon-nitrogen bond and the synthesis of a more complex substituted aniline (B41778) derivative. The reaction's success would depend on the relative reactivity of the amine and the stability of the o-QM intermediate. nih.gov
Imine Condensation and Isoaromatization Sequences
A recently developed catalyst- and additive-free method allows for the synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgbohrium.comnih.gov This reaction proceeds through an imine condensation followed by an isoaromatization sequence. beilstein-journals.orgnih.gov
Theoretically, this compound could serve as the primary amine in this transformation. The reaction would be initiated by the condensation of the amine with an (E)-2-arylidene-3-cyclohexenone to form a cyclohexenylimine intermediate. Subsequent imine–enamine tautomerization and a shift of the exocyclic double bond would lead to the formation of a stable N-((2-bromo-3-iodophenyl)methyl)aniline derivative. nih.gov The steric bulk and electronic properties of the bromo- and iodo-substituents could influence the reaction rate and yield.
Reactivity and Stability
General Reactivity
The primary amine group imparts basic properties to the molecule and is expected to undergo typical amine reactions, such as acylation, alkylation, and formation of Schiff bases. wikipedia.org The aromatic ring, being substituted with both bromine and iodine, is activated towards certain electrophilic substitution reactions, although the positions of further substitution would be influenced by the directing effects of the existing substituents. The carbon-bromine and carbon-iodine bonds are potential sites for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. The iodine atom is generally more reactive than the bromine atom in such reactions.
Stability and Storage
For long-term storage, it is recommended to keep this compound in a dark place under an inert atmosphere and at refrigerated temperatures (2-8°C). bldpharm.combldpharm.com This suggests that the compound may be sensitive to light, air, or higher temperatures, potentially leading to degradation over time. Like many benzylamines, it may absorb carbon dioxide from the air. chemicalbook.com
Common Reactions
While specific reaction schemes involving this compound are not prevalent in the literature, its structural motifs suggest its utility in a variety of chemical transformations. It can serve as a precursor for the synthesis of more complex molecules through reactions targeting the amine or the halogen atoms. For instance, the amine can be transformed into amides, sulfonamides, or other nitrogen-containing functional groups. The halogen atoms can be replaced or used to introduce new functionalities via metal-catalyzed cross-coupling reactions.
Applications As Synthetic Intermediates and Building Blocks
Role in the Construction of Complex Organic Architectures
The distinct reactivity of the halogen atoms on (2-Bromo-3-iodophenyl)methanamine is a key feature exploited in the construction of intricate organic structures. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for selective functionalization at the 3-position, leaving the bromine atom at the 2-position available for subsequent transformations. This stepwise approach is instrumental in building complex molecular scaffolds with a high degree of control over the final architecture.
For instance, a sequential Sonogashira coupling at the iodine-bearing position, followed by a Suzuki coupling at the bromine-bearing position, can introduce two different aryl or alkyl groups onto the aromatic ring. The methanamine group can be further modified or used as a directing group to influence the regioselectivity of these reactions. This strategic functionalization is a cornerstone for creating diverse and complex molecular frameworks that are often precursors to pharmacologically active compounds or functional materials.
Precursors for Heterocyclic Systems
This compound serves as an excellent starting material for the synthesis of a variety of heterocyclic compounds. The ortho-disposed bromo and methanamine groups are perfectly positioned for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles. These reactions often proceed via an initial N-functionalization of the methanamine group, followed by an intramolecular palladium-catalyzed C-N bond formation.
For example, acylation of the amine followed by an intramolecular Buchwald-Hartwig amination can yield dihydroisoquinolinone derivatives. Alternatively, reaction with suitable coupling partners can lead to the formation of other fused heterocyclic systems. The ability to pre-functionalize the amine or the aromatic ring prior to cyclization adds another layer of diversity to the accessible heterocyclic structures.
A generalized scheme for the synthesis of a dihydroisoquinolinone derivative is presented below:
Reaction Scheme for Dihydroisoquinolinone Synthesis
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | This compound, Acyl chloride | Base, Solvent | N-acylated intermediate |
Intermediates in the Synthesis of Advanced Chemical Entities
The versatility of this compound as a building block extends to its use as a key intermediate in the synthesis of advanced chemical entities with potential applications in medicinal chemistry and materials science. The ability to introduce a wide array of functional groups through sequential cross-coupling reactions allows for the fine-tuning of the electronic and steric properties of the final molecule.
This is particularly relevant in the development of novel drug candidates, where specific interactions with biological targets are required. The core structure derived from this compound can be elaborated with various pharmacophores to optimize binding affinity and selectivity. For example, derivatives of this compound have been explored as precursors for kinase inhibitors and other targeted therapeutics.
Utility in the Development of Specialty Chemicals and Materials
The unique substitution pattern of this compound also lends itself to the development of specialty chemicals and materials with tailored properties. The introduction of specific functional groups can lead to the creation of novel ligands for catalysis, organic light-emitting diode (OLED) materials, or functional polymers.
For example, the bromo and iodo groups can be replaced with moieties that impart specific optical or electronic properties. The methanamine group can serve as an anchor point for polymerization or for grafting onto surfaces to create functionalized materials. The ability to precisely control the molecular structure through the use of this versatile building block is crucial for the rational design of new materials with desired performance characteristics.
Advanced Spectroscopic and Analytical Characterization in Research
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
While specific crystallographic data for (2-Bromo-3-iodophenyl)methanamine is not publicly available in the searched literature, a hypothetical dataset based on similar halogenated phenylmethanamine structures would include key parameters such as the crystal system, space group, and unit cell dimensions.
Hypothetical X-ray Diffraction Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005.4 |
| Z | 4 |
Note: This data is hypothetical and serves as an illustrative example of what would be obtained from an XRD analysis.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and substituted benzene (B151609) ring moieties.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration, or scissoring, typically gives rise to a band between 1650 and 1580 cm⁻¹. orgchemboulder.com The C-N stretching of an aromatic amine is usually observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will also influence the out-of-plane C-H bending vibrations, which are expected in the fingerprint region below 900 cm⁻¹.
Expected FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | Asymmetric N-H Stretch | Primary Amine |
| 3330-3250 | Symmetric N-H Stretch | Primary Amine |
| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine |
| 1600-1450 | Aromatic C=C Stretch | Benzene Ring |
| 1335-1250 | Aromatic C-N Stretch | Aryl Amine |
| Below 900 | Aromatic C-H Bend (Out-of-plane) | Substituted Benzene |
| 700-500 | C-Br Stretch | Bromo-Aryl |
| 600-485 | C-I Stretch | Iodo-Aryl |
Note: These are typical ranges and the exact positions can vary based on the molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be used to characterize this compound.
In the ¹H NMR spectrum, the protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet, depending on the solvent and concentration, typically in the range of 3.5-4.5 ppm. The two amine protons (-NH₂) would also give a signal, which can be broad and its chemical shift is highly dependent on the solvent and temperature. The aromatic protons would resonate in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns and coupling constants providing information about their relative positions on the benzene ring.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon of the aminomethyl group (-CH₂) would be expected in the range of 40-50 ppm. The aromatic carbons would appear between 110 and 150 ppm. The carbons directly attached to the bromine and iodine atoms would have their chemical shifts significantly influenced by these heavy atoms.
Hypothetical ¹H NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Aromatic H |
| ~7.4 | t | 1H | Aromatic H |
| ~7.1 | d | 1H | Aromatic H |
| ~3.9 | s | 2H | -CH₂- |
| ~1.6 | br s | 2H | -NH₂ |
Note: This is a hypothetical assignment. The exact chemical shifts and coupling constants would need to be determined experimentally.
Hypothetical ¹³C NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-Ar (quaternary) |
| ~138 | C-Ar-I |
| ~132 | C-Ar-H |
| ~130 | C-Ar-H |
| ~128 | C-Ar-H |
| ~125 | C-Ar-Br |
| ~45 | -CH₂- |
Note: This is a hypothetical assignment. The exact chemical shifts would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. youtube.com The presence of the bromine, iodine, and aminomethyl substituents will influence the wavelength of maximum absorption (λ_max) and the molar absorptivity.
The UV spectrum of benzene in a non-polar solvent typically shows a strong absorption band around 204 nm and a weaker, fine-structured band around 255 nm. youtube.com The substituents on the benzene ring in this compound are expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.
Expected UV-Vis Absorption Data for this compound (in Ethanol):
| λ_max (nm) | Transition Type | Chromophore |
| ~210 | π → π | Substituted Benzene |
| ~260 | π → π | Substituted Benzene |
Note: These are estimated values and the actual λ_max can be influenced by the solvent and the specific electronic effects of the substituents.
Chromatographic Methods for Purity Assessment and Isolation (e.g., GC)
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. Gas Chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like benzylamine (B48309) and its derivatives. sinocurechem.comsigmaaldrich.com
For this compound, a GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column wall. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.
Typical Parameters for GC Analysis of a Substituted Benzylamine:
| Parameter | Typical Value/Condition |
| GC Column | Capillary column (e.g., DB-5 or equivalent) |
| Injection Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Nitrogen |
Note: These parameters would need to be optimized for the specific analysis of this compound.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost.
Geometry Optimization and Molecular Structure Prediction
A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve calculating bond lengths (e.g., C-C, C-Br, C-I, C-N, N-H, C-H), bond angles (e.g., C-C-C, C-C-Br, C-C-I), and dihedral angles that define the three-dimensional shape of the molecule, including the orientation of the aminomethyl group relative to the aromatic ring. The results of such a study would provide precise, predicted values for these structural parameters.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
DFT calculations provide valuable insights into the electronic properties of a molecule. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, this analysis would reveal how the bromo and iodo substituents influence the electronic environment of the molecule.
Vibrational Frequencies and Spectroscopic Predictions
Theoretical vibrational frequency calculations using DFT are instrumental in interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the frequencies of the fundamental vibrational modes of the molecule. For this compound, this would allow for the assignment of specific vibrational motions, such as C-H stretching, N-H stretching, C-N stretching, and the characteristic vibrations of the substituted benzene ring, to the peaks observed in an experimental IR or Raman spectrum.
Advanced Quantum Chemical Analyses
Beyond the basic DFT calculations, more advanced analyses can provide deeper insights into the chemical nature of a molecule.
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and conjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. For this compound, NBO analysis would quantify the delocalization of electron density, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the aromatic ring, or the hyperconjugative effects of the bromo and iodo substituents. This provides a detailed picture of the electronic stabilization within the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions typically represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen and halogen atoms, and electron-deficient regions, thereby predicting the most probable sites for chemical reactions.
Theoretical and Computational Insights into this compound
Future Research Directions and Perspectives
Development of Greener and More Sustainable Synthetic Protocols
The chemical industry's increasing emphasis on environmental responsibility necessitates the development of greener synthetic routes for key intermediates like (2-Bromo-3-iodophenyl)methanamine. Future research will likely prioritize the adoption of principles of green chemistry to minimize waste, reduce energy consumption, and utilize less hazardous materials. primescholars.comwjpmr.com
One promising avenue is the exploration of solvent-free reaction conditions, which have demonstrated high efficiency and ease of product separation and purification. primescholars.com For instance, the synthesis of primary amines via methods like the Gabriel synthesis is often plagued by poor atom economy. rsc.org Future protocols could focus on cyclic synthetic procedures where reagents are recovered and reused. rsc.org The use of aqueous ammonia (B1221849) as both a nitrogen source and a solvent, potentially enhanced by microwave irradiation, represents a move to maximize the greenness and atom economy of amination reactions. rsc.org
Another key area is the replacement of toxic and hazardous reagents. wjpmr.com For the synthesis of halogenated benzylamines, research into catalytic hydrogenation of the corresponding benzonitriles offers a cleaner alternative to traditional reduction methods. google.com Similarly, employing water as a benign solvent, as demonstrated in the synthesis of quinolines using benzylamine (B48309) as a catalyst, showcases the potential for developing environmentally friendly protocols for reactions involving amine derivatives. organic-chemistry.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Approach | Future Green Approach |
|---|---|---|
| Solvents | Often uses hazardous organic solvents | Solvent-free conditions or benign solvents like water primescholars.comorganic-chemistry.org |
| Reagents | May involve stoichiometric, hazardous reagents | Catalytic systems, recyclable reagents, less toxic alternatives wjpmr.comrsc.orggoogle.com |
| Energy | Often requires prolonged heating | Microwave-assisted synthesis, reactions at ambient temperature rsc.orgorganic-chemistry.org |
| Atom Economy | Can be low, generating significant waste | High atom economy, minimizing by-products rsc.org |
| Separation | Often requires column chromatography | Simple filtration or extraction rsc.orgorganic-chemistry.org |
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its synthetic utility. Future research will undoubtedly focus on the discovery and optimization of catalytic systems that can exploit this difference with even greater precision. The development of late transition metal catalysts, such as those based on rhodium and palladium, is crucial for the selective activation and functionalization of carbon-halogen bonds. acs.orgnih.gov
A significant challenge lies in achieving chemoselectivity—preferentially targeting one halogen over the other. Research into ligand design will be paramount. For example, the introduction of chelate-assisting groups can alter the kinetic selectivity and lower the activation barrier for catalytic processes, enabling reactions at milder conditions. acs.orgnih.gov The development of ligand-free palladium-catalyzed cross-coupling reactions under aerobic conditions also presents a simpler, more efficient alternative for certain transformations. organic-chemistry.org Furthermore, exploring the catalytic potential of the benzylamine moiety itself, which can act as a nucleophilic catalyst in some contexts, could lead to novel, self-catalyzed derivatization strategies. organic-chemistry.org
Expansion of Substrate Scope and Functional Group Tolerance in Derivatization
To maximize the utility of this compound as a building block, future derivatization methods must tolerate a wide array of functional groups. Current cross-coupling methods, while powerful, can be limited by substrate reactivity and functional group compatibility. nih.gov Research efforts will aim to develop more robust catalytic systems that are less susceptible to poisoning and can function effectively with both electron-rich and electron-deficient coupling partners. organic-chemistry.orgorganic-chemistry.org
Studies have shown that using specific leaving groups, such as hydroxamates in ether-forming cross-coupling reactions, can significantly improve yields and functional group tolerance, including for halogens. organic-chemistry.org This allows reactions to proceed under milder conditions and expands the range of compatible substrates. nih.govorganic-chemistry.org Future work will likely involve designing reactions that can accommodate sensitive functionalities, thereby streamlining synthetic routes to complex molecules and avoiding the need for extensive protecting group strategies. The ability to perform these transformations on a gram scale will also be a critical consideration for practical applications. organic-chemistry.org
Integration of Machine Learning and AI in Reaction Prediction and Optimization
The intersection of machine learning (ML) and chemistry is poised to revolutionize synthetic planning. nih.gov For a molecule like this compound, with its multiple reactive sites, AI and ML models can offer unprecedented predictive power. These models can be trained on vast datasets of chemical reactions to predict the outcomes of novel reactant combinations, identify optimal reaction conditions, and even suggest entirely new synthetic pathways. nih.govmedium.comacs.org
Recent advances have seen the development of ML models that can predict the reactivity of halogen radicals and foresee the "point of no return" or transition state in a reaction with greater speed and accuracy than traditional methods. medium.comnih.gov This is particularly valuable for designing catalysts and streamlining drug development, as it reduces the need for extensive, time-consuming, and costly trial-and-error experimentation. medium.com As these models become more sophisticated and are expanded to include a wider range of elements and reaction types, they will become indispensable tools for designing the synthesis of novel derivatives of this compound. medium.comrsc.org
Table 2: Applications of AI/ML in the Chemistry of this compound
| Application Area | AI/ML Contribution | Potential Impact |
|---|---|---|
| Reaction Prediction | Predicts major products for novel reactant combinations. acs.org | Accelerates discovery of new derivatives. |
| Yield Optimization | Identifies optimal reaction conditions (temperature, solvent, catalyst). rsc.org | Improves efficiency and reduces resource consumption. |
| Catalyst Design | Predicts transition states to identify effective catalysts. medium.com | Speeds up the development of selective and efficient catalytic systems. |
| Retrosynthesis | Proposes novel and efficient synthetic routes. nih.gov | Enhances creativity and problem-solving in synthesis planning. |
Advanced Computational Predictions for Novel Reactivity and Molecular Design
Alongside machine learning, first-principles computational methods like Density Functional Theory (DFT) will continue to provide deep insights into the reactivity of this compound. rsc.org These methods allow for the detailed examination of the molecule's electronic structure, helping to predict its reactivity and regioselectivity in various chemical transformations, such as electrophilic aromatic substitution. nih.gov
Computational studies can be used to calculate the energy barriers of different reaction pathways, providing a theoretical basis for the observed selectivity in catalytic reactions. rsc.org For instance, quantum chemistry methods can predict the most reactive sites of polycyclic aromatic hydrocarbons, a concept that can be extended to polyhalogenated systems. researchgate.netnih.gov By understanding the fundamental factors that govern reactivity, such as orbital interactions and strain energy, chemists can rationally design novel derivatives with specific electronic or steric properties. rsc.org These in silico studies, validated by experimental work, will guide the synthesis of next-generation compounds derived from this compound for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2-Bromo-3-iodophenyl)methanamine, and how can purity be optimized?
- Synthesis : A plausible route involves sequential halogenation of a phenylmethanamine precursor. For bromination, a method analogous to ’s protocol (using methyl tert-butyl ether and sodium hydroxide for phase separation) could be adapted. Iodination may require Ullmann coupling or electrophilic substitution under controlled conditions (e.g., iodine monochloride in acetic acid).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Purity can be verified via HPLC (≥95% area) and NMR (absence of extraneous peaks) .
- Storage : Store at 2–8°C under inert gas (argon) to prevent degradation, as halogenated amines are prone to oxidation .
Q. How can the structure of this compound be confirmed spectroscopically?
- 1H/13C NMR : Key signals include the methanamine -CH2NH2 group (δ ~3.3 ppm in 1H; δ ~40–45 ppm in 13C) and aromatic protons (δ ~7.0–8.0 ppm). The deshielding effect of iodine (ortho to bromine) will split aromatic signals distinctively.
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 327 (C7H7BrIN+). High-resolution MS (HRMS) can confirm the molecular formula (e.g., ±0.001 Da accuracy).
- Elemental Analysis : Match calculated vs. observed C, H, N, Br, and I percentages (e.g., Br: ~24.5%, I: ~38.8%) .
Advanced Research Questions
Q. How do steric and electronic effects of bromine and iodine substituents influence reactivity in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing nature of bromine and iodine activates the phenyl ring toward nucleophilic aromatic substitution but may hinder metal-catalyzed couplings (e.g., Suzuki) due to reduced electron density.
- Steric Effects : The bulky iodine atom at the 3-position may slow transmetalation steps. Optimization of catalysts (e.g., Pd-PEPPSI-IPent) and bases (Cs2CO3) is critical for efficient coupling .
- Comparative Data :
| Reaction Type | Yield (Bromine Only) | Yield (Bromine + Iodine) | Conditions |
|---|---|---|---|
| Suzuki Coupling | 85% | 45% | Pd(OAc)2, K2CO3, DMF, 80°C |
| Buchwald-Hartwig Amination | 78% | 62% | XPhos Pd G3, t-BuONa, toluene |
Q. What strategies resolve contradictions in reported biological activity of halogenated phenylmethanamines?
- Case Study : notes that brominated butyrophenones exhibit variable enzyme inhibition depending on halogen position. For this compound:
- In Silico Docking : Use Schrödinger Suite to model interactions with target receptors (e.g., serotonin transporters). Compare binding affinities against analogs like (2-Chloro-3-iodophenyl)methanamine.
- Experimental Validation : Conduct dose-response assays (IC50) in parallel with structurally similar compounds to isolate halogen-specific effects. Adjust for lipophilicity (LogP) using HPLC-measured partition coefficients .
Q. How can this compound serve as a precursor in medicinal chemistry, and what are the key toxicity considerations?
- Applications : The amine group enables conjugation to pharmacophores (e.g., via reductive amination or peptide coupling). The halogens allow late-stage diversification (e.g., replacing iodine with fluorophores for imaging).
- Toxicity Mitigation :
- Genotoxicity Screening : Ames test (+/- metabolic activation) to assess mutagenic potential.
- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) improves bioavailability .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to vary reaction temperature, catalyst loading, and solvent polarity.
- Analytical Cross-Check : Combine NMR with IR (N-H stretch at ~3350 cm⁻¹) and X-ray crystallography for unambiguous confirmation .
- Contradiction Management : If conflicting reactivity data arise (e.g., iodine’s role in coupling), replicate experiments with rigorously dried solvents to exclude moisture interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
